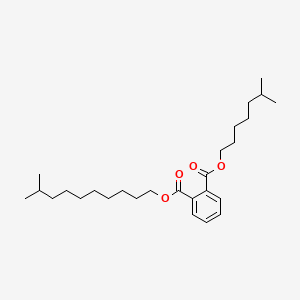

Isooctyl isoundecyl phthalate

Description

Properties

CAS No. |

96532-80-8 |

|---|---|

Molecular Formula |

C27H44O4 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

1-O-(9-methyldecyl) 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C27H44O4/c1-22(2)16-10-7-5-6-8-14-20-30-26(28)24-18-12-13-19-25(24)27(29)31-21-15-9-11-17-23(3)4/h12-13,18-19,22-23H,5-11,14-17,20-21H2,1-4H3 |

InChI Key |

ROPQCUSNKJJECC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Contextualization of Phthalate Esters Within Environmental and Chemical Sciences

Phthalate (B1215562) esters, or phthalic acid esters (PAEs), are a class of synthetic organic chemicals produced by the reaction of phthalic anhydride (B1165640) with an alcohol. frontiersin.org They are primarily used as plasticizers, which are additives that increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). iwaponline.comgoogle.com Their widespread use in a vast array of commercial and consumer products, including food packaging, construction materials, and personal care items, has led to their ubiquitous presence in the environment. frontiersin.org

From a chemical sciences perspective, the interest in phthalates lies in their structure-property relationships. encyclopedia.pub They are diesters of phthalic acid, and the variation in the alcohol side chains results in a range of physical and chemical properties. encyclopedia.pub This versatility allows for their application in diverse industrial processes. frontiersin.org

In the environmental sciences, phthalates are considered contaminants of emerging concern. iwaponline.com Because they are not chemically bound to the polymer matrix, they can leach, migrate, or evaporate into the environment, leading to widespread contamination of air, water, soil, and sediment. iwaponline.comencyclopedia.pub The concentration of phthalates in the environment can range from nanogram per liter (ng/L) to microgram per liter (µg/L) levels. iwaponline.com Consequently, various environmental agencies have designated certain phthalates, such as bis(2-ethylhexyl) phthalate (DEHP), as priority pollutants. iwaponline.com The study of their environmental fate, transport, and degradation is a significant area of research. nih.gov

The scientific community has shown a growing interest in phthalates since the year 2000, with a noticeable increase in publications in fields such as environmental sciences, chemistry, and chemical engineering. iwaponline.com Research focuses on understanding their occurrence, biodegradation, and removal from the environment through various treatment processes. nih.gov

Significance of Investigating Isooctyl Isoundecyl Phthalate Within the Phthalate Class

Esterification Reactions for Phthalate Diester Formation

The synthesis is a two-stage process involving the reaction of phthalic anhydride with a blend of isooctyl and isoundecyl alcohols. wikipedia.orgwikipedia.org The reaction is typically conducted at elevated temperatures to drive the equilibrium towards the product by removing the water byproduct. wikipedia.org

Phthalic anhydride is the cornerstone precursor for producing phthalate esters. wikipedia.org The synthesis initiates with a rapid, non-catalyzed first-stage reaction where one molecule of phthalic anhydride reacts with an alcohol molecule (ROH) from the isooctyl/isoundecyl blend. This reaction opens the anhydride ring to form a monoester. wikipedia.orgwikipedia.org

Reaction 1 (Monoesterification): C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R wikipedia.org

The second stage of the reaction, the conversion of the monoester to a diester, is a slower, reversible process. wikipedia.orgtaylorandfrancis.com This step requires the removal of water and the presence of a catalyst to proceed efficiently at industrial scales. wikipedia.orgwikipedia.org

Reaction 2 (Diesterification): C₆H₄(CO₂H)CO₂R' + ROH → C₆H₄(CO₂R')(CO₂R) + H₂O wikipedia.org

In the synthesis of this compound, a mixture of isooctyl and isoundecyl alcohols is used, resulting in a product that is a statistical mixture of di-isooctyl phthalate, di-isoundecyl phthalate, and the target this compound.

Catalysts are essential for accelerating the second, slower esterification step. osti.govresearchgate.net While traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used, modern production overwhelmingly favors organometallic compounds, particularly titanate esters. researchgate.netgoogle.com

| Catalyst Type | Example(s) | Key Advantages | Kinetic Notes |

|---|---|---|---|

| Organometallic (Titanate) | Tetra-isopropyl titanate (TIPT), Tetra-n-butyl titanate (TNBT) | High selectivity, reduced ether byproducts, high conversion rates (>99%). google.com | Reaction often follows second-order kinetics. researchgate.net Mechanism involves alkoxy ligand exchange. rsc.org |

| Strong Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (pTSA) | Effective at accelerating the reaction. researchgate.net | Can lead to more byproducts, such as ethers and dehydration products. google.com |

| Solid Acid | Sulfamic Acid, Zeolites | Eco-friendly, easily separable from the reaction mixture, and reduces corrosion issues. frontiersin.orgcwejournal.org | Can achieve high conversion levels (e.g., 89% with sulfamic acid). cwejournal.org |

Advanced Analytical Methodologies for Isooctyl Isoundecyl Phthalate Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of isooctyl isoundecyl phthalate (B1215562), allowing for its separation from complex mixtures prior to detection. The choice of technique often depends on the sample matrix and the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like isooctyl isoundecyl phthalate. In this method, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification and quantification of this compound.

The lipophilic nature of this compound makes it amenable to GC-MS analysis. The process typically involves an extraction step to isolate the phthalate from the sample matrix, followed by a cleanup procedure to remove interfering substances. The selection of the appropriate GC column and temperature program is critical to achieve optimal separation from other phthalates and sample components. Electron ionization (EI) is a common ionization technique used in GC-MS for phthalate analysis, as it produces reproducible and characteristic fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach to GC-MS, particularly for less volatile or thermally labile compounds. In LC-MS, the separation is performed in the liquid phase, which provides greater flexibility in terms of mobile phase composition and stationary phase chemistry.

The coupling of ultra-high pressure liquid chromatography (UHPLC) with mass spectrometry has significantly enhanced the speed and resolution of phthalate analysis. UHPLC systems utilize columns packed with smaller particles and operate at higher pressures than conventional HPLC, resulting in sharper peaks and shorter analysis times. This increased chromatographic efficiency is particularly beneficial for resolving complex mixtures of phthalate isomers and other plasticizers. The enhanced separation power of UHPLC, when combined with the sensitivity and selectivity of mass spectrometry, provides a robust platform for the trace-level quantification of this compound in various environmental and biological samples.

High-resolution mass spectrometry (HRMS) is an invaluable tool for the identification and discovery of this compound metabolites. Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio of ions with very high accuracy, allowing for the determination of elemental compositions. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. When coupled with liquid chromatography, HRMS can be used to screen for potential metabolites in biological samples, such as urine and blood, by comparing the mass spectra of exposed and unexposed individuals. This untargeted approach can reveal novel metabolic pathways and provide insights into the biotransformation of this compound in the body.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of this compound and its metabolites. In an MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. The fragmentation pattern obtained provides detailed structural information about the precursor ion. This technique is highly specific and can be used to confirm the identity of this compound in complex matrices and to elucidate the structures of its metabolites identified by HRMS. The combination of chromatographic separation with MS/MS provides a high degree of confidence in both the identification and quantification of the target analyte.

Quantitative Analytical Strategies

The development of robust quantitative analytical strategies is essential for accurately determining the concentration of this compound in various samples. A key component of these strategies is the use of internal standards. An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. It is added to the sample in a known amount before sample preparation and analysis. By comparing the response of the analyte to the response of the internal standard, any variations in sample preparation, injection volume, or instrument response can be corrected for, leading to more accurate and precise quantification.

For the analysis of this compound, isotopically labeled analogs, such as those containing deuterium (B1214612) or carbon-13, are often used as internal standards. These labeled compounds have nearly identical chemical and physical properties to the unlabeled analyte, ensuring they behave similarly throughout the analytical process. The use of such internal standards in conjunction with the highly selective and sensitive techniques described above, such as GC-MS/MS and LC-MS/MS, forms the basis of a reliable quantitative method.

| Analytical Technique | Key Application for this compound | Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and identification in various matrices. | High sensitivity, provides a unique "fingerprint" for identification. |

| Ultra-High Pressure Liquid Chromatography (UHPLC)-MS | Rapid and high-resolution separation from complex mixtures. | Faster analysis times, improved peak resolution. |

| High-Resolution Mass Spectrometry (HRMS) | Discovery and identification of metabolites. | High mass accuracy allows for determination of elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of the parent compound and its metabolites. | High specificity and detailed structural information from fragmentation patterns. |

Isotope Dilution Mass Spectrometry for Precision Quantification

Isotope dilution mass spectrometry (ID-MS) is a definitive method for the accurate quantification of organic compounds, including phthalates. researchgate.netnih.gov This technique involves the addition of a known amount of an isotopically labeled internal standard to a sample. researchgate.net The labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (²H) or carbon-13 (¹³C). researchgate.net

During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. The ratio of the signal from the native analyte to that of the isotopically labeled standard is measured by a mass spectrometer. This ratio is then used to calculate the exact concentration of the analyte in the original sample, effectively correcting for any matrix effects or variations in instrument response. researchgate.net

For the quantification of complex phthalate mixtures like this compound, ID-MS, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers high precision and accuracy. researchgate.netnih.gov The use of deuterium-labeled phthalates has been successfully demonstrated for the accurate determination of various phthalates in complex matrices such as polyvinyl chloride (PVC). researchgate.netnih.gov This approach ensures the reliability of the quantitative data, which is crucial for exposure assessment and regulatory compliance. nih.gov

Table 1: Key Features of Isotope Dilution Mass Spectrometry for Phthalate Analysis

| Feature | Description |

|---|---|

| Principle | Addition of a known amount of an isotopically labeled internal standard to the sample. |

| Advantage | Corrects for matrix effects and analyte loss during sample preparation and analysis. |

| Instrumentation | Typically coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Application | Accurate and precise quantification of phthalates in various environmental and biological matrices. |

Targeted and Untargeted Metabolomics Approaches for Phthalate Metabolites

Metabolomics provides a powerful platform for identifying the byproducts of xenobiotic metabolism, including the metabolites of this compound. Both targeted and untargeted approaches are employed to gain insights into the biotransformation of this compound in biological systems.

Targeted metabolomics focuses on the quantification of a predefined set of known metabolites. This approach offers high sensitivity and specificity, making it ideal for monitoring known metabolic pathways of phthalates. In contrast, untargeted metabolomics aims to comprehensively profile all detectable metabolites in a sample, providing an opportunity to discover novel or unexpected metabolites of this compound. nih.gov

High-resolution mass spectrometry (HRMS) is a key technology in metabolomics, enabling the detection of metabolites in complex biological matrices with high accuracy and sensitivity. nih.gov The data generated from HRMS is then processed using advanced bioinformatic tools to identify and quantify the metabolites of interest. nih.gov

Signal Mining Algorithms with Isotope Tracing (SMAIT) is a sophisticated data processing strategy used in untargeted metabolomics to confidently identify drug or xenobiotic metabolites. nih.gov This method involves the use of stable isotope-labeled compounds to distinguish true metabolites from background noise and endogenous molecules in a complex biological sample. nih.gov

The core principle of SMAIT lies in the analysis of isotopic pairs (IPs) in the mass spectrometry data. nih.gov Samples are typically incubated with a mixture of the native compound (this compound) and its stable isotope-labeled counterpart. The SMAIT software then searches the data for pairs of signals that exhibit the specific mass difference corresponding to the isotopic label. nih.gov By analyzing the correlation of the response ratios of these isotopic pairs with the expected concentration ratios, the algorithm can differentiate genuine metabolite signals from interfering ions with high confidence. nih.gov This approach has been successfully applied to discover metabolites of complex phthalates like di-isononyl phthalate (DINP), a compound structurally similar to this compound. nih.gov

Mass Defect Filtering (MDF) is another powerful data reduction technique used in high-resolution mass spectrometry to selectively identify potential metabolites of a parent compound. thermofisher.comevotec.com The "mass defect" is the difference between the exact mass of a molecule and its nominal mass (the integer mass). thermofisher.com For a given class of compounds, such as the metabolites of this compound, the mass defect often falls within a narrow and predictable range. nih.gov

The MDF technique leverages this principle by filtering out ions from the complex dataset that fall outside a predefined mass defect window based on the parent compound. thermofisher.comnih.gov This significantly reduces the complexity of the data and allows analysts to focus on a smaller, more relevant set of potential metabolite candidates. evotec.com MDF is particularly useful for identifying both expected and unexpected metabolites and can be applied as a post-acquisition data processing step. thermofisher.com The effectiveness of MDF has been demonstrated in the identification of metabolites for various drugs and xenobiotics. evotec.comnih.gov

XCMS Online is a web-based platform that provides a comprehensive workflow for the processing, analysis, and visualization of untargeted metabolomics data. osti.govnih.govwustl.edunih.govscripps.edu It is designed to handle the large and complex datasets generated by LC-MS and can be used to identify metabolites of this compound that are differentially expressed between exposed and control samples. nih.govnih.gov

The XCMS workflow includes several key steps:

Feature Detection: Identifies individual metabolic features (ions with a unique mass-to-charge ratio and retention time). osti.gov

Retention Time Correction: Aligns the retention times of features across different samples to account for chromatographic drift. wustl.edu

Alignment: Groups corresponding features from different samples into a single dataset. osti.gov

Statistical Analysis: Performs statistical tests to identify features that are significantly different between experimental groups. osti.gov

By comparing the metabolic profiles of samples exposed to this compound with those of unexposed controls, XCMS Online can highlight potential metabolites of the parent compound. nih.gov This platform has been widely used in various metabolomics studies to identify biomarkers and understand metabolic pathways. nih.govscripps.edu

Table 2: Comparison of Metabolomics Data Processing Approaches

| Approach | Principle | Key Advantage |

|---|---|---|

| SMAIT | Utilizes stable isotope labeling to identify isotopic pairs of metabolites. | High confidence in metabolite identification by reducing false positives. |

| MDF | Filters mass spectrometry data based on the characteristic mass defect of the parent compound and its metabolites. | Efficiently reduces data complexity and highlights potential metabolite candidates. |

| XCMS Online | A comprehensive web-based platform for untargeted metabolomics data processing and statistical analysis. | User-friendly interface and a complete workflow for identifying differentially expressed metabolic features. |

Sample Preparation and Extraction Techniques

The successful analysis of this compound and its metabolites is highly dependent on the efficiency of the sample preparation and extraction methods. These initial steps are critical for isolating the target analytes from the sample matrix and concentrating them to levels that can be detected by the analytical instrument.

Liquid-liquid extraction (LLE) is a widely used and well-established technique for the extraction of phthalates from aqueous samples. researchgate.net The principle of LLE is based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net

In a typical LLE procedure for phthalate analysis, the aqueous sample is mixed vigorously with a water-immiscible organic solvent such as hexane (B92381) or dichloromethane. researchgate.netgcms.cz The phthalates, being more soluble in the organic solvent, partition from the aqueous phase into the organic phase. After separation of the two phases, the organic layer containing the extracted phthalates is collected, concentrated, and then analyzed by GC-MS or LC-MS. gcms.cz

To enhance the extraction efficiency, factors such as the choice of organic solvent, the solvent-to-sample volume ratio, and the extraction time are optimized. researchgate.net The addition of salt to the aqueous phase can also improve the extraction of more polar phthalates by increasing the polarity of the aqueous phase and promoting the partitioning of the analytes into the organic solvent. researchgate.net

Table 3: Common Solvents Used in Liquid-Liquid Extraction of Phthalates

| Solvent | Properties |

|---|---|

| Hexane | A nonpolar solvent effective for extracting nonpolar phthalates. |

| Dichloromethane | A polar aprotic solvent suitable for a broader range of phthalates. |

| Ethyl Acetate (B1210297) | A moderately polar solvent that can be effective for a variety of phthalates. researchgate.net |

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that partitions compounds between a solid phase (sorbent) and a liquid phase (sample matrix and solvents). mdpi.com It is employed to concentrate and purify analytes from a variety of matrices before analysis. mdpi.com The choice of sorbent is critical and is based on the physicochemical properties of the analyte. For phthalates, which are non-polar compounds, reversed-phase sorbents like C18 are a common choice. mdpi.com

Solid-Phase Microextraction (SPME) is a miniaturized, solvent-free version of SPE that uses a fused-silica fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample, and analytes adsorb to the coating. Subsequently, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net Different fiber coatings are available, and their selection depends on the polarity and volatility of the target analytes. researchgate.net For phthalates, polyacrylate (PA) and polydimethylsiloxane (B3030410) (PDMS) fibers are frequently used. researchgate.net

Detailed Research Findings:

Research has demonstrated the effectiveness of SPE for the determination of various phthalates, including high molecular weight compounds like DINP and DIDP, in textiles and food samples. nih.gov A study on textiles utilized a strong anion exchange (SAX) SPE cartridge for cleanup and enrichment after Soxhlet extraction with hexane. nih.gov Optimal elution of the phthalates was achieved with 15% ethyl acetate in hexane. nih.gov This method yielded high recoveries and low detection limits for a range of phthalates, including DINP and DIDP. nih.gov

In SPME, factors such as fiber coating, extraction time and temperature, and agitation must be optimized to achieve high extraction efficiency. researchgate.net For the analysis of phthalates in water, an 85 µm polyacrylate fiber has been shown to be effective. nih.gov Optimization of the SPME process can lead to low limits of detection, often in the sub-microgram per liter range. nih.gov

| Technique | Matrix | Analytes | Recovery (%) | Limits of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| SPE | Textiles | DINP, DIDP | 86.3 - 102.7 | 1.74 mg/kg (DINP), 1.55 mg/kg (DIDP) | nih.gov |

| SPME | Water | Phthalate Esters | Not Specified | 0.006 - 0.17 µg/L | nih.gov |

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique based on a ternary solvent system. researchgate.net A small volume of an extraction solvent is dispersed into an aqueous sample with the aid of a disperser solvent, forming a cloudy solution. researchgate.net This high surface area facilitates the rapid transfer of analytes from the aqueous phase to the extraction solvent. After centrifugation, the sedimented phase containing the concentrated analytes is collected for analysis. scispace.com

Detailed Research Findings:

DLLME has been successfully applied to the determination of phthalates in perfumes, beverages, and water samples. scispace.commdpi.com The key parameters influencing DLLME efficiency, such as the type and volume of the extraction and disperser solvents, salt addition, and extraction time, are subject to optimization. scispace.com For instance, in the analysis of perfumes, a method was developed using a combination of extraction and disperser solvents that resulted in high extraction recoveries and low detection limits for several phthalates. scispace.com A variation of the technique, ultrasound–vortex-assisted dispersive liquid–liquid microextraction (UVA-DLLME), has been used for the analysis of phthalates in hot beverages, demonstrating good sensitivity and recoveries. mdpi.com

| Method | Matrix | Analytes | Recovery (%) | Limits of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| DLLME | Perfumes | Phthalate Esters | 85.6 - 95.8 | 0.003 - 0.070 ng/mL | scispace.com |

| UVA-DLLME | Hot Beverages | Phthalate Esters | 66.7 - 101.2 | 0.8 - 15.4 ng/mL | mdpi.com |

Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Method

The QuEChERS method is a streamlined approach to sample preparation that involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. researchgate.net Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to a wide range of analytes and matrices, including phthalates in complex samples like food and biological fluids. researchgate.netnih.govnih.gov

Detailed Research Findings:

The QuEChERS method has been adapted for the determination of phthalates and their metabolites in various challenging matrices. For the analysis of phthalate esters in edible oils, a QuEChERS-based cleanup with primary secondary amine as the sorbent was effective. nih.gov In another study on phthalate metabolites in human milk, different QuEChERS methods were compared and optimized, with factors like pH having a significant effect on extraction efficiency. nih.gov A modified QuEChERS approach has also been used for the extraction of phthalates from biosolids, demonstrating its versatility. thermofisher.com

| Matrix | Analytes | Cleanup Sorbent | Recovery (%) | Limits of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Edible Oils | Phthalic Acid Esters | Primary Secondary Amine | 84 - 106 | 6 - 9 ng/g | nih.gov |

| Human Milk | Phthalate Metabolites | Not specified | Not specified | Not specified | nih.gov |

| Mussel Samples | Phthalic Acid Esters | Florisil | 79 - 108 | 0.53 - 38.0 µg/kg (LOQ) | rsc.org |

Molecularly Imprinted Solid-Phase Extraction (MISPE)

Molecularly Imprinted Solid-Phase Extraction (MISPE) is a highly selective sample preparation technique that utilizes molecularly imprinted polymers (MIPs). MIPs are synthesized in the presence of a template molecule (an analyte or a structural analog), creating specific recognition sites that are complementary to the template in shape, size, and functionality. This "molecular memory" allows for the selective extraction of the target analyte from a complex matrix.

Detailed Research Findings:

While specific applications of MISPE for this compound are not readily found in the literature, the technique has been successfully developed for other phthalates. For instance, a magnetic dummy molecularly imprinted d-SPE method was developed for the selective screening of five phthalates in plastic bottled beverages using diisononyl phthalate as a template mimic. acs.org This method demonstrated good linearity, precision, and high recovery. acs.org The principle of MISPE suggests its potential for developing selective sorbents for this compound, provided a suitable template and polymerization conditions are established.

Automation in Sample Preparation for High-Throughput Analysis

Automation of sample preparation is crucial for high-throughput analysis, offering benefits such as increased sample throughput, improved reproducibility, and reduced solvent consumption and manual labor. thermofisher.comgerstelus.com Automated systems can perform various sample preparation steps, including liquid handling, extraction, and cleanup. gcms.cz

Detailed Research Findings:

For phthalate analysis, automated solid-phase extraction (SPE) systems have been shown to be effective for extracting these compounds from drinking water samples with high efficiency and recovery. thermofisher.com The GERSTEL MultiPurpose Sampler (MPS) is an example of a versatile autosampler that can automate complex sample preparation workflows, including the extraction of phthalates from consumer products, mirroring manual methods while enhancing safety and efficiency. gerstelus.comgcms.cz Furthermore, on-line SPE coupled with high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) has been developed for the automated quantification of phthalate metabolites in urine, enabling high-throughput analysis for large-scale epidemiological studies. nih.gov

Complementary Spectroscopic Techniques for Characterization

Ultraviolet Spectrophotometry (UV)

Ultraviolet (UV) spectrophotometry is a widely used detection technique in analytical chemistry, often coupled with high-performance liquid chromatography (HPLC). It measures the absorbance of UV light by a substance as a function of wavelength. Phthalate esters contain a benzene (B151609) ring, which is a chromophore that absorbs UV radiation, allowing for their detection and quantification. thermofisher.com

Detailed Research Findings:

HPLC with UV detection is a common method for the determination of phthalates in various samples, including drinking water and cosmetics. thermofisher.comsigmaaldrich.com The selection of the detection wavelength is critical for sensitivity and selectivity. For many phthalates, a wavelength around 228-235 nm is often used. thermofisher.comilacadofsci.com A study on the determination of phthalates in drinking water by UHPLC-UV used a detection wavelength of 228 nm. thermofisher.com Another study on cosmetic products employed a wavelength of 230 nm for the detection of several phthalates. sigmaaldrich.com While this technique is robust and widely available, its selectivity can be limited in complex matrices where other compounds may absorb at similar wavelengths. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, offering a structural fingerprint of the analyte. dtu.dknih.gov This method is particularly useful for the identification and quantification of phthalate esters within various matrices, such as polymers. dtu.dkresearchgate.net When laser light interacts with a molecule, it can be scattered. While most of this scattering is elastic (Rayleigh scattering), a small fraction is inelastic (Raman scattering), meaning the scattered photons have a different energy level. This energy difference corresponds to the vibrational energy of the molecule's bonds, producing a unique Raman spectrum.

For the analysis of phthalate esters, Fourier Transform (FT) Raman spectroscopy is often employed. nih.govdtu.dk Phthalates as a group exhibit a set of characteristic and identifiable Raman bands. nih.gov Research on a range of common phthalate esters has identified several key peaks that serve as a "fingerprint" for the phthalate ester group as a whole. dtu.dk While the relative intensities may vary slightly between different specific phthalates, their presence is a strong indicator of this class of compounds. dtu.dk

The quantification of phthalates in a matrix like Poly(vinyl chloride) (PVC) is also achievable. dtu.dk By correlating the intensity of a characteristic phthalate Raman peak with the intensity of a known peak from the matrix (e.g., a PVC peak), a quantitative determination can be made. dtu.dk This approach uses the matrix as an internal standard, allowing for the calculation of the phthalate content in weight percent. dtu.dk The detection limit for phthalate esters in PVC products using FT-Raman has been estimated to be around 0.5 wt %. dtu.dk

Interactive Table 1: Characteristic Raman Peaks for Phthalate Esters

| Wavenumber (cm⁻¹) | Vibrational Assignment/Region | Significance |

| ~1040 | Ring Breathing Mode | Common identifying peak for the phthalate group. dtu.dk |

| ~1581 | Benzene Ring C=C Stretch | Part of the characteristic phthalate "fingerprint". dtu.dk |

| ~1601 | Benzene Ring C=C Stretch | Part of the characteristic phthalate "fingerprint". dtu.dk |

| ~1726 | Carbonyl (C=O) Stretch | Strong, characteristic peak for the ester group. dtu.dk |

| 2800 - 3000 | C-H Stretching | Intensity increases with the size of the alkyl group. dtu.dk |

Note: The exact peak positions can vary slightly depending on the specific phthalate ester and the sample matrix. dtu.dk

Flow-Injection Chemiluminescence (FI-CL)

Flow-Injection Chemiluminescence (FI-CL) is a highly sensitive analytical technique that combines the automated and precise sample handling of flow injection analysis with the low detection limits of chemiluminescence detection. nih.govresearchgate.net Chemiluminescence is the emission of light resulting from a chemical reaction. researchgate.net The FI-CL method for phthalate quantification is typically based on the ability of these compounds to either inhibit or enhance a specific light-producing reaction. nih.gov

One developed FI-CL method utilizes the inhibitory effect of phthalates on a known chemiluminescence system. nih.gov For instance, it has been observed that phthalates can adsorb onto certain catalytic materials and inhibit their activity in a luminol-H₂O₂ chemiluminescence reaction. nih.gov The degree of inhibition, measured as a decrease in light intensity, is proportional to the concentration of the phthalate in the sample. This approach has demonstrated high sensitivity, with detection limits for phthalate mixtures reaching the nanogram per liter (ng/L) level. nih.gov

Another approach involves the use of lanthanide-sensitized luminescence. tandfonline.comtandfonline.com In this method, phthalate esters are first subjected to alkaline hydrolysis to form phthalate ions. These ions then form a luminescent chelate with a lanthanide ion, such as Terbium(III). tandfonline.comtandfonline.com The luminescence of this system arises from an intramolecular energy transfer process from the analyte to the lanthanide ion. tandfonline.com This method can be used for the determination of total phthalate concentration in samples. tandfonline.com

The FI-CL technique is valued for its high sample throughput, simplicity, and sensitivity, making it suitable for screening purposes and the analysis of trace levels of phthalates in environmental samples. tandfonline.comresearchgate.net

Interactive Table 2: Performance of Chemiluminescence Methods for Phthalate Detection

| Method Principle | Analyte(s) | Limit of Detection (LOD) | Matrix |

| Inhibition of luminol-H₂O₂-dPVC CL reaction | Phthalates combinations (PACs) | 0.048 ng/L | Environmental Samples nih.gov |

| Inhibition of luminol-H₂O₂-dPVC CL reaction | Di-(2-ethylhexyl) phthalate (DEHP) | 0.13 ng/L | Environmental Samples nih.gov |

| Terbium-sensitized time-resolved luminescence | Dimethyl-, diethyl-, and dibutylphthalate | 0.15 µM | Water tandfonline.comtandfonline.com |

| Terbium-sensitized time-resolved luminescence | Bis(2-ethylhexyl)phthalate | 0.21 µM | Water tandfonline.comtandfonline.com |

Environmental Distribution, Transport, and Abiotic Fate Processes

Environmental Distribution Dynamics of Phthalate (B1215562) Esters

The distribution of HMWPEs in the environment is largely dictated by their low water solubility and high octanol-water partition coefficients (log Kow), which typically exceed 8.0. canada.ca These properties lead to their strong association with organic phases in various environmental compartments.

Once released into aquatic environments, HMWPEs exhibit a strong tendency to partition out of the water column and associate with organic carbon in sediment and suspended particulate matter. frontiersin.org Their hydrophobic nature drives this partitioning behavior.

Due to their low water solubility, the concentrations of HMWPEs in the dissolved phase of the water column are generally low. frontiersin.org Instead, they are predominantly found sorbed to suspended solids and, ultimately, deposited in the sediment. This process is influenced by the organic carbon content of the sediment and particulates; higher organic content leads to greater sorption.

The partitioning behavior of phthalates is well-documented. For instance, studies on various phthalate esters have shown that those with higher molecular weights and, consequently, higher log Kow values, are found in higher concentrations in sediment compared to the water column.

Table 1: Physicochemical Properties and Environmental Partitioning of High Molecular Weight Phthalate Esters

| Phthalate Ester | Molecular Weight ( g/mol ) | Log Kow | Water Solubility (mg/L) | Primary Environmental Sink |

| Di(2-ethylhexyl) phthalate (DEHP) | 390.56 | 7.5 - 9.6 | 0.003 | Sediment, Soil |

| Diisononyl phthalate (DINP) | 418.6 | ~8.8 | <0.001 | Sediment, Soil |

| Diisodecyl phthalate (DIDP) | 446.7 | ~9.5 | <0.001 | Sediment, Soil |

| Diisooctyl phthalate (DIOP) | 390.62 | ~8.6 | 0.0006 | Sediment, Soil |

| Isooctyl isoundecyl phthalate | ~418.6 | ~9.6 nih.gov | Data not available | Expected to be Sediment, Soil |

Note: Data for this compound are estimated based on its structure and similarity to other HMWPEs. Specific experimental data are limited.

While lower molecular weight phthalates can be found in the vapor phase in the atmosphere, HMWPEs have very low vapor pressures, which limits their long-range atmospheric transport in the gaseous state. researchgate.net However, they can be adsorbed onto atmospheric particulate matter (aerosols) and be transported over considerable distances. researchgate.net

Deposition of these particle-bound phthalates occurs through both wet and dry deposition. nih.gov Wet deposition involves the removal of aerosols from the atmosphere by precipitation (rain or snow), while dry deposition is the settling of particles due to gravity. These deposition processes are a significant pathway for the entry of HMWPEs into terrestrial and aquatic ecosystems far from their original sources. researchgate.net Studies in remote areas like the Arctic have detected the presence of HMWPEs, suggesting that atmospheric transport of particulates is a key distribution mechanism. researchgate.net

In terrestrial environments, HMWPEs exhibit strong sorption to soil organic matter. researchgate.net This high affinity for organic carbon significantly limits their mobility and leaching potential in soil. Consequently, these compounds tend to accumulate in the upper soil layers.

Indoor dust is another significant reservoir for phthalate esters, including HMWPEs. researchgate.net These compounds are released from various consumer products and building materials and subsequently adsorb to dust particles. This can lead to significant human exposure, particularly for children. The concentration of HMWPEs in soil and dust is influenced by proximity to sources, land use, and the organic matter content of the matrix.

Environmental Transport Mechanisms

The movement of this compound and other HMWPEs in the environment is primarily driven by their release from products and their subsequent physical transport, rather than by dissolution and movement in water or air.

This compound is primarily used as a plasticizer, particularly in polyvinyl chloride (PVC). cpsc.gov Phthalates are not chemically bound to the polymer matrix but are physically mixed with it. researchgate.net This allows them to migrate to the surface of the plastic and leach into the surrounding environment over time.

The rate of leaching is influenced by several factors, including:

Temperature: Higher temperatures increase the diffusion rate of the plasticizer within the polymer, leading to faster leaching. acs.org

Contact Medium: The type of medium in contact with the plastic (e.g., water, oil, or air) affects the partitioning and removal of the phthalate from the surface.

Polymer Characteristics: The age and condition of the plastic can influence leaching rates. For example, photoaging of PVC has been shown to enhance the leaching of phthalates. springernature.com

Phthalate Properties: Higher molecular weight phthalates generally have lower diffusion coefficients and thus leach more slowly than lower molecular weight phthalates. nih.govresearchgate.net

Studies have quantified the leaching rates of various HMWPEs from PVC, demonstrating that this is a slow but continuous process that can release these compounds into the environment over the lifetime of the product. nih.gov

Table 2: Leaching Rates of Selected High Molecular Weight Phthalates from PVC Microplastics in an Aquatic Environment

| Phthalate Ester | Initial Phthalate Content (%) | Leaching Rate (μ g/day ) | Reference |

| Di(2-ethylhexyl) phthalate (DEHP) | 38 | 0.122 | nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | 33 | 0.101 | nih.gov |

| Diisononyl phthalate (DINP) | 39 | 0.030 | nih.gov |

| Diisononyl phthalate (DINP) | 23 | 0.014 | nih.gov |

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the gas phase. For HMWPEs like this compound, volatilization from water and soil surfaces is generally considered a minor transport pathway due to their very low vapor pressures. frontiersin.org

While some studies have estimated volatilization fluxes for certain phthalates from seawater, these have primarily focused on lower to medium molecular weight compounds. nih.govacs.org For HMWPEs, their strong sorption to sediment, soil, and suspended particles further reduces their availability for volatilization from these media. researchgate.net Any volatilization that does occur would likely be from surface films or directly from the surface of plastic materials rather than from dissolved phases in water or soil porewater.

Sorption to Organic Carbon and Particulate Matter

High-molecular-weight phthalates like this compound are characterized by low water solubility and high hydrophobicity. researchgate.net This chemical nature dictates their behavior in the environment, leading to a strong tendency to partition from water to solid phases such as soil, sediment, and suspended particulate matter. researchgate.net The primary mechanism driving this partitioning is sorption to the organic carbon fraction within these solids.

The affinity of a chemical to sorb to organic carbon is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong binding to organic matter, which reduces the compound's mobility and bioavailability in the environment. For HMW phthalates, the increasing length of the alkyl chains leads to greater hydrophobicity and consequently, very high Koc values. researchgate.net This strong sorption means that when released into aquatic environments, this compound is not expected to remain dissolved in the water column but will instead accumulate in the sediment. epa.gov

| Compound | Average Koc Value | Reference |

|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | 4.82 × 10⁵ | epa.gov |

| Diisodecyl phthalate (DIDP) | 2.86 × 10⁵ | epa.govnih.gov |

Abiotic Transformation Pathways

Hydrolysis Kinetics and Mechanisms

Hydrolysis is an abiotic degradation process where a chemical compound reacts with water. For phthalate esters, this occurs in a two-step process: the first step involves the cleavage of one ester bond to form a monoalkyl phthalate and an alcohol, and the second step cleaves the remaining ester bond to yield phthalic acid and another alcohol. mst.dk

The rate of hydrolysis is highly dependent on pH and temperature. nih.gov Under neutral environmental conditions (pH 7), the hydrolysis of HMW phthalate esters is an extremely slow process and is generally considered an insignificant degradation pathway. mst.dk The rate increases in both acidic and, more significantly, alkaline (high pH) conditions. mst.dk Due to the long, branched alkyl chains of compounds like this compound, steric hindrance can further slow the reaction rate compared to shorter-chain phthalates.

Estimations for closely related HMW phthalates confirm this slow degradation rate. For example, the estimated hydrolysis half-life for diisodecyl phthalate (DIDP) at pH 7 is several years, though it decreases substantially at pH 8. nih.gov This indicates that in typical surface water environments, hydrolysis does not contribute significantly to the removal of this compound class.

| Compound | pH | Estimated Half-Life | Reference |

|---|---|---|---|

| Diisodecyl phthalate (DIDP) | 7 | 3.4 years | nih.gov |

| Diisodecyl phthalate (DIDP) | 8 | 125 days | nih.gov |

Biodegradation and Biotransformation in Environmental and Biological Systems

Microbial Degradation Pathways of Phthalate (B1215562) Diesters and Metabolites

The initial and universal step in the microbial degradation of phthalate diesters, occurring under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions, is the hydrolysis of the ester bonds. d-nb.inforesearchgate.net This reaction severs the alkyl side chains from the central phthalic acid backbone, representing a critical detoxification step as the long alkyl chains contribute significantly to the hydrophobicity and toxicity of the parent compound. nih.gov

Under aerobic conditions, microorganisms employ a multi-step enzymatic strategy to completely mineralize phthalates into carbon dioxide and water. Following the initial hydrolysis, the resulting metabolites—phthalic acid, isooctanol, and isoundecanol—are channeled into distinct catabolic pathways.

The aerobic breakdown of a phthalate diester such as isooctyl isoundecyl phthalate begins with a sequential hydrolysis of its two ester linkages. This process is catalyzed by a variety of hydrolytic enzymes, including esterases, lipases, and cutinases. nih.gov The first hydrolysis reaction cleaves one of the ester bonds, releasing an alcohol (either isooctanol or isoundecanol) and forming the corresponding monoester metabolite (monoisooctyl phthalate or monoisoundecyl phthalate). nih.gov A second hydrolysis step, often catalyzed by the same or a different hydrolase, cleaves the remaining ester bond in the monoester, yielding phthalic acid and the second alcohol molecule. nih.gov

The efficiency of this initial step can be influenced by the structure of the alkyl side chains; phthalates with shorter, linear chains are often hydrolyzed more readily than those with longer, branched chains. nih.gov

| Enzyme Type | Source Organism (Example) | Substrate (Example) | Reference |

|---|---|---|---|

| Esterase | Micrococcus sp. YGJ1 | Phthalate Esters | d-nb.infonih.gov |

| Lipase | Candida cylindracea | Dibutyl Phthalate (DBP) | mdpi.com |

| Cutinase | Fusarium oxysporum | Butyl Benzyl (B1604629) Phthalate (BBP) | nih.gov |

| α/β Hydrolase | Metagenomic Libraries | General Phthalate Esters | nih.gov |

While enzymatic hydrolysis is the overwhelmingly predominant and well-documented mechanism for the initial cleavage of the ester bonds in phthalates, oxidative O-dealkylation is not reported as a primary microbial pathway for these compounds. Biochemical O-dealkylation typically involves monooxygenase enzymes that hydroxylate the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously breaks down. In the case of phthalates, the bond to be cleaved is an ester linkage, not an ether linkage. Microbial catabolism proceeds via the direct hydrolytic attack on the carbonyl carbon of the ester group, a more chemically favorable reaction catalyzed by a wide range of microbial hydrolases. Subsequent oxidative processes are central to the degradation of the resulting phthalic acid and alcohol metabolites, but not for the initial separation of the alkyl chains from the aromatic ring.

The isooctanol and isoundecanol released during hydrolysis are valuable carbon sources for microorganisms. These alcohols are first oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to their corresponding carboxylic acids: isooctanoic acid and isoundecanoic acid. These fatty acids are then catabolized through the beta-oxidation pathway. nih.gov

In this cyclical pathway, the fatty acid is activated to its acyl-CoA derivative and then shortened by two carbon atoms during each cycle. The process involves a sequence of four reactions: oxidation, hydration, oxidation, and thiolysis. Each round of beta-oxidation yields one molecule of acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production, along with FADH₂ and NADH. This process is repeated until the entire alkyl chain is broken down. epa.gov While some phthalate metabolites have been shown to inhibit beta-oxidation in mammalian systems, this pathway is a key component of the microbial degradation of the phthalate alkyl chains in the environment. nih.gov

The phthalic acid molecule liberated from hydrolysis undergoes degradation through a common pathway for aromatic compounds. The process is initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, destabilizing it for subsequent cleavage. nih.gov Phthalate is first converted to the central intermediate, protocatechuate (3,4-dihydroxybenzoic acid). nih.gov

From protocatechuate, the pathway diverges into two main branches for aromatic ring cleavage: the ortho-cleavage and meta-cleavage pathways. nih.govnih.gov

Ortho-cleavage (β-ketoadipate pathway): The aromatic ring is cleaved by protocatechuate 3,4-dioxygenase between the two hydroxylated carbons. This intradiol cleavage leads to the formation of β-carboxy-cis,cis-muconate. researchgate.net Subsequent enzymatic reactions convert this intermediate into β-ketoadipate, which is ultimately broken down into succinyl-CoA and acetyl-CoA, both of which are central metabolites that enter the TCA cycle. nih.gov

Meta-cleavage: The ring is cleaved by protocatechuate 4,5-dioxygenase at a bond adjacent to the hydroxylated carbons. nih.gov This extradiol cleavage results in intermediates like 4-carboxy-2-hydroxymuconate semialdehyde. researchgate.net A series of further enzymatic steps metabolizes this compound into pyruvate (B1213749) and oxaloacetate, which can also be utilized in central metabolism. researchgate.net

| Feature | Ortho-Cleavage Pathway | Meta-Cleavage Pathway |

|---|---|---|

| Key Enzyme | Protocatechuate 3,4-dioxygenase | Protocatechuate 4,5-dioxygenase |

| Cleavage Type | Intradiol (between hydroxyl groups) | Extradiol (adjacent to hydroxyl groups) |

| Initial Product | β-Carboxy-cis,cis-muconate | 4-Carboxy-2-hydroxymuconate semialdehyde |

| End Products | Succinyl-CoA and Acetyl-CoA | Pyruvate and Oxaloacetate |

In the absence of oxygen, many facultative and strictly anaerobic bacteria can also degrade phthalates. d-nb.info While the initial hydrolytic cleavage of the ester bonds to yield phthalic acid and alcohols is the same as in the aerobic pathway, the subsequent catabolism of the phthalic acid ring is fundamentally different because dioxygenases cannot function without oxygen. researchgate.netnih.gov

The anaerobic strategy involves activating the phthalic acid molecule by attaching it to coenzyme A (CoA). This is accomplished either by a CoA transferase (using a donor like succinyl-CoA) or an ATP-dependent CoA ligase, forming phthaloyl-CoA. researchgate.netnih.gov This intermediate is highly unstable and is quickly acted upon by the key enzyme of this pathway: phthaloyl-CoA decarboxylase. d-nb.infonih.gov This enzyme removes one of the carboxyl groups (as CO₂), yielding benzoyl-CoA. researchgate.net

Benzoyl-CoA is a central and universal intermediate in the anaerobic degradation of a vast array of aromatic compounds. oup.comnih.govfrontiersin.org From here, the benzoyl-CoA pathway proceeds via ring reduction by benzoyl-CoA reductase, followed by hydrolytic ring opening and modified beta-oxidation, ultimately breaking the carbon skeleton down into metabolites like acetyl-CoA that can fuel cellular metabolism. researchgate.netoup.com

| Step | Reactant | Key Enzyme(s) | Product | Reference |

|---|---|---|---|---|

| 1. Thioesterification | Phthalic Acid | Phthalate CoA Ligase or Succinyl-CoA:Phthalate CoA Transferase | Phthaloyl-CoA | researchgate.netnih.gov |

| 2. Decarboxylation | Phthaloyl-CoA | Phthaloyl-CoA Decarboxylase | Benzoyl-CoA | nih.govresearchgate.net |

| 3. Ring Reduction & Cleavage | Benzoyl-CoA | Benzoyl-CoA Pathway Enzymes (e.g., Benzoyl-CoA Reductase) | Aliphatic Intermediates (e.g., Acetyl-CoA) | oup.comnih.gov |

Contribution of Specific Microbial Taxa and Enzymes

A diverse range of microorganisms, including bacteria and fungi, are capable of degrading phthalates. researchgate.net Their efficacy is dependent on their specific enzymatic machinery.

Numerous bacterial genera have been identified for their ability to break down phthalate esters.

Rhodococcus : Species such as Rhodococcus ruber have demonstrated high efficiency in degrading phthalates like di-(2-ethylhexyl) phthalate (DEHP). mdpi.com They typically initiate the degradation by hydrolyzing the ester bonds to form phthalic acid, which is then further metabolized. mdpi.com Some Rhodococcus strains can utilize phthalates as their sole source of carbon and energy. researchgate.netmdpi.com

Sphingomonas : This genus is known for its catabolic versatility. Sphingomonas sp. can aerobically degrade diethyl phthalate (DEP), breaking it down into smaller molecules. researchgate.netresearchgate.net

Bacillus spp. : Strains of Bacillus, such as Bacillus marisflavi, have been shown to degrade benzyl butyl phthalate (BBP) and dimethyl phthalate (DMP). oup.com They achieve this by hydrolyzing the phthalates to phthalic acid, and their degradation activity is influenced by environmental factors like pH and temperature. oup.com Other Bacillus species are known to hydrolyze medium-chain phthalate esters. researchgate.net

Azoarcus and 'Aromatoleum' : These denitrifying bacteria are model organisms for the study of anaerobic phthalate degradation. nih.gov They convert phthalate to benzoyl-CoA via the phthaloyl-CoA pathway. nih.govbiorxiv.org

Thauera chlorobenzoica : This facultatively anaerobic bacterium is notable for using a hybrid pathway to degrade phthalate under both aerobic and denitrifying conditions. asm.orgnih.govnih.gov

Fungi, particularly white-rot fungi, play a significant role in the biotransformation of phthalates. publichealthtoxicology.com

Fungal degradation can occur through the action of various enzymes, including esterases that hydrolyze the ester bonds, similar to bacteria. oup.com

In addition to hydrolysis, fungi employ cytochrome P450 monooxygenases to metabolize phthalates. researchgate.netmicrobiologyresearch.orgnih.gov These enzymes can catalyze reactions such as monohydroxylation of the alkyl chains and oxidative O-dealkylation, leading to the formation of phthalic acid as a central intermediate. microbiologyresearch.orgnih.gov

Species like Trametes hirsuta, Peniophora lycii, and Crucibulum leave have been shown to completely degrade dibutyl phthalate (DBP). publichealthtoxicology.com

Fusarium species, such as Fusarium culmorum, are also effective degraders, capable of metabolizing DBP into malic and fumaric acids, which can then be mineralized to carbon dioxide and water. oup.com

Specific enzymes are central to the key steps in phthalate degradation pathways.

Phthalate Hydrolases (Esterases) : The initial and rate-limiting step in the breakdown of phthalate esters is the hydrolytic cleavage of the two ester linkages. d-nb.inforesearchgate.net This reaction is catalyzed by hydrolases, commonly referred to as esterases or lipases. researchgate.netnih.gov These enzymes release the alcohol side chains and phthalic acid, making the core aromatic structure available for further attack. nih.govasm.orgnih.gov

Decarboxylases : Decarboxylation is a key strategy used by microbes to destabilize the phthalate aromatic ring. nih.gov

In anaerobic pathways, the key enzyme is phthaloyl-CoA decarboxylase (PCD) . asm.orgresearchgate.net This complex, oxygen-sensitive enzyme converts the activated intermediate phthaloyl-CoA into benzoyl-CoA. nih.govnih.gov

In aerobic pathways, after initial dioxygenation and dehydrogenation of phthalate, a different type of decarboxylase acts on hydroxylated intermediates like 3,4-dihydroxyphthalate or 4,5-dihydroxyphthalate to form protocatechuate. asm.orgresearchgate.netnih.gov These are typically cofactor-free enzymes. d-nb.infoasm.org

Environmental Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of phthalates is significantly influenced by various environmental conditions that affect microbial growth and enzyme activity. mdpi.comnih.gov Key factors include pH, temperature, and salinity. oup.comnih.gov Optimizing these parameters can lead to enhanced rates of phthalate removal. oup.com For instance, the degradation of DEHP by Nocardia asteroides was found to be optimal at a temperature of 30°C and a pH of 8.0. nih.gov Similarly, Rhodococcus ruber showed complete degradation of DEHP at 30°C and a pH of 7.0. mdpi.com The bacterium Bacillus marisflavi achieved its maximum degradation rate for BBP and DMP at 35°C, a pH of 7, and a 1% salt concentration. oup.com

Table 1: Optimal Environmental Conditions for Phthalate Biodegradation by Various Bacterial Strains

| Bacterial Strain | Phthalate Compound | Optimal Temperature (°C) | Optimal pH | Optimal Salinity (%) | Degradation Efficiency | Source |

| Nocardia asteroides LMB-7 | DEHP | 30 | 8.0-10.0 | Not Specified | >97% in 24h | nih.gov |

| Rhodococcus ruber YC-YT1 | DEHP | 30 | 7.0 | Tolerant up to 12% | 100% in 3 days | mdpi.com |

| Bacillus marisflavi RR014 | BBP & DMP | 35 | 7.0 | 1 | 61% (BBP) & 99% (DMP) in 72h | oup.com |

Oxic and Anoxic Conditions

The presence or absence of oxygen significantly impacts the microbial degradation pathways of phthalates. Under oxic (aerobic) conditions, microorganisms utilize oxygenases to initiate the breakdown of the phthalate structure. The initial step typically involves the hydrolysis of the ester bonds, releasing the phthalate moiety and the corresponding alcohols. This is followed by hydroxylation and cleavage of the aromatic ring. nih.gov

The rate of biodegradation of phthalate esters is notably decreased under anoxic conditions, which can lead to their accumulation in anaerobic environments such as sediments and landfills. nih.gov

Substrate Concentration and Bioavailability

The concentration and bioavailability of this compound in the environment are critical factors influencing its biodegradation. High concentrations of some phthalates can be inhibitory to microbial growth, thus slowing down the degradation rate. nih.gov For instance, one study showed that while a bacterial strain could completely degrade DBP and DMP at concentrations up to 1000 mg/L, the degradation of the higher molecular weight DnOP was only 83.5% complete at the same concentration over a longer period. nih.gov

The bioavailability of high molecular weight phthalates like this compound is often limited by their low water solubility and strong adsorption to soil and sediment particles. researchgate.netresearchgate.net This sequestration reduces the amount of the compound that is accessible to microbial enzymes for degradation. For example, the degradation of di(2-ethylhexyl) phthalate (DEHP) has been observed to be significantly slower in soil compared to aqueous solutions, a phenomenon attributed to its poor bioavailability. researchgate.netresearchgate.net

| Factor | Influence on Biodegradation | Research Findings |

| Substrate Concentration | Can be inhibitory at high levels. | Complete degradation of lower molecular weight phthalates at 1000 mg/L, while higher molecular weight phthalates show reduced degradation at the same concentration. nih.gov |

| Bioavailability | Limited by low water solubility and adsorption to soil/sediment. | DEHP degradation is significantly slower in soil due to poor bioavailability. researchgate.netresearchgate.net |

Indigenous Microbial Community Structure and Adaptation

The structure and adaptive capacity of indigenous microbial communities are paramount to the biodegradation of this compound. A diverse range of bacteria and fungi have been identified as capable of degrading phthalates. nih.gov Gram-positive bacteria, in particular, often exhibit a broad substrate specificity, enabling them to degrade both low and high molecular weight phthalates. nih.gov

The presence of phthalates can lead to shifts in the composition and structure of microbial communities. nih.govbohrium.com For example, exposure to di-n-butyl phthalate (DBP) has been shown to alter the alpha-diversity of phyllosphere bacteria, with an increase in the relative abundance of genera like Paracoccus and Rhodococcus and a decrease in Pseudomonas and Exiguobacterium. bohrium.com Over time, the microbial community may adapt, with an increase in the population of indigenous phthalate-degrading microorganisms. nih.gov The degradation of complex phthalates can also be a cooperative effort between different microbial species. d-nb.info

Identification and Characterization of Biotransformation Products (Metabolites)

The biotransformation of this compound results in the formation of various metabolites as the parent compound is broken down.

Primary and Oxidative Metabolites of Long-Chain Phthalates

The initial step in the metabolism of long-chain phthalates is the hydrolysis of one of the ester linkages to form the corresponding monoester. cpsc.govnih.gov For this compound, this would result in the formation of mono-isooctyl phthalate and mono-isoundecyl phthalate. While these monoesters are the primary metabolites, they often undergo further extensive oxidative metabolism. cpsc.govresearchgate.net

This subsequent oxidation can occur at various positions on the alkyl side chains, leading to a variety of secondary metabolites, including hydroxylated and carboxylated derivatives. nih.gov For example, the metabolism of DEHP, a well-studied long-chain phthalate, produces metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate, mono(2-ethyl-5-oxohexyl) phthalate, and mono(2-ethyl-5-carboxypentyl) phthalate. nih.gov It is expected that this compound would undergo similar oxidative transformations.

| Parent Compound Example | Primary Metabolite | Secondary Oxidative Metabolites |

| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP) | Mono(2-ethyl-5-hydroxyhexyl) phthalate, Mono(2-ethyl-5-oxohexyl) phthalate, Mono(2-ethyl-5-carboxypentyl) phthalate nih.gov |

Analytical Strategies for Metabolite Profiling in Environmental Systems

A variety of sophisticated analytical techniques are employed to identify and quantify the metabolites of phthalates in environmental matrices. Chromatographic methods are the most widely used due to their high sensitivity and specificity. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the principal techniques for phthalate metabolite analysis. researchgate.net These methods allow for the separation of complex mixtures of metabolites and their unambiguous identification based on their mass-to-charge ratio and fragmentation patterns. For instance, an on-line LC-GC-MS method has been developed for the automated analysis of major phthalates in complex matrices like leachate. mdpi.com High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is another sensitive method that has been developed for the simultaneous determination of numerous phthalate metabolites in biological samples like urine. rsc.org

Sample preparation is a critical step in the analytical process and often involves techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the metabolites from the environmental sample prior to instrumental analysis. mui.ac.irnih.gov

Ecological Transfer, Bioaccumulation, and Trophic Dynamics

Bioavailability of Isooctyl Isoundecyl Phthalate (B1215562) in Environmental Matrices

The bioavailability of a substance is the extent to which it can be taken up by a living organism. For DIDP, the primary environmental exposure pathway for aquatic organisms is through releases to surface water and subsequent deposition to sediment epa.govspecialchem.com.

In aquatic environments, DIDP is expected to partition to sediment and suspended particles due to its hydrophobic nature. However, once in the sediment and soil, DIDP is not expected to be highly bioavailable for uptake by organisms epa.gov. This is partly due to its strong adsorption to organic matter in these matrices.

Interplay between Phthalate Bioaccumulation and Ecological Integrity

Studies on zebrafish exposed to DIDP have shown alterations in swimming behavior and circadian rhythms, as well as changes in biochemical markers related to liver and heart function and neurotransmission researchgate.netnih.gov. These findings suggest that even without significant bioaccumulation, exposure to DIDP can induce sublethal effects in aquatic organisms.

The risk to the aquatic environment is often evaluated by comparing predicted environmental concentrations with concentrations that are known to cause no adverse effects. For DIDP, environmental exposures have been found to be consistently below the concentrations tested in hazard studies that showed no environmental toxicity epa.gov. Hazard data for fish and aquatic invertebrates indicated no acute or chronic toxicity at concentrations up to and exceeding the limit of water solubility epa.govregulations.gov. Similarly, no toxicity was observed in sediment-dwelling organisms or algae at the highest tested concentrations epa.govregulations.gov. This suggests that under current environmental concentrations, the risk to the ecological integrity of aquatic ecosystems from DIDP is low.

Exposure Assessment Methodologies in Environmental Monitoring

Ambient Environmental Monitoring for Isooctyl Isoundecyl Phthalate (B1215562)

Ambient environmental monitoring is crucial for determining the extent of contamination and identifying primary exposure pathways. Methodologies have been established for detecting phthalates in air, water, and soil; however, specific data for Isooctyl isoundecyl phthalate are largely absent from the scientific literature. Therefore, the assessment techniques described are based on those used for analogous high molecular weight phthalates, such as di-isononyl phthalate (DiNP) and di-isodecyl phthalate (DiDP).

Phthalates are semi-volatile organic compounds (SVOCs) that are released from consumer products and building materials into the air, where they can exist in both the gas phase and adsorbed to airborne particles and settled dust. jst.go.jpnih.gov Indoor environments typically exhibit significantly higher concentrations of phthalates than outdoor environments. nih.govsci-hub.se

Monitoring techniques for phthalates in the air involve collecting samples and subsequent laboratory analysis. Air samples can be collected by pumping air through an adsorbent material, such as a sorbent tube, or by using passive air samplers that collect chemicals over time. researchgate.netnih.gov Dust is also a critical matrix for assessing indoor exposure and is often collected using a vacuum cleaner equipped with a special filter sock. mui.ac.ir

Analysis of air and dust samples for high molecular weight phthalates is most commonly performed using gas chromatography-mass spectrometry (GC-MS). researchgate.netmui.ac.ir This technique separates the different compounds in the sample and then identifies and quantifies them based on their unique mass-to-charge ratio. Given that this compound is a complex mixture of isomers, its analysis by GC-MS would likely result in an unresolved cluster of peaks, complicating precise quantification, a challenge also seen with DiNP and DiDP. nih.gov

Table 1: Methodologies for Phthalate Air Quality Monitoring

| Matrix | Sampling Method | Analytical Technique | Key Findings for Analogous Phthalates |

|---|---|---|---|

| Indoor/Outdoor Air | Active sampling (pumping through sorbent) or Passive sampling | Gas Chromatography-Mass Spectrometry (GC-MS) | Indoor air concentrations are generally higher than outdoor concentrations. nih.govsci-hub.se |

| Indoor Dust | Vacuum collection with specialized filters | Gas Chromatography-Mass Spectrometry (GC-MS) | Dust is a significant reservoir for high molecular weight phthalates like DEHP and DiNP. frontiersin.orgresearchgate.net |

Phthalates can contaminate water systems through industrial discharge, leaching from landfills, and runoff from agricultural lands where sewage sludge has been applied. frontiersin.orgepa.govsemanticscholar.org The low water solubility of high molecular weight phthalates like this compound means they are more likely to adsorb to suspended solids and sediments rather than remain dissolved in the water column. researchgate.net

Assessing water contamination involves collecting water samples and extracting the phthalates for analysis. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which concentrates the analytes from the water sample. nih.govepa.gov Analysis is typically performed using GC-MS or high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detectors. sci-hub.secdc.gov

Table 2: Techniques for Water System Contamination Assessment

| Water System | Extraction Method | Analytical Technique | Considerations |

|---|---|---|---|

| Surface Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | GC-MS, HPLC-MS/MS | High molecular weight phthalates tend to partition to sediment. researchgate.net |

| Groundwater | Solid-Phase Extraction (SPE) | GC-MS, HPLC-MS/MS | Contamination can occur from various anthropogenic sources. epa.govsemanticscholar.org |

| Drinking Water | Solid-Phase Microextraction (SPME), SPE | GC-MS | Leaching from plastic piping and storage containers is a potential source. jst.go.jpnih.gov |

Soil and sediment act as significant sinks for persistent and hydrophobic organic pollutants, including high molecular weight phthalates. researchgate.net Contamination arises from atmospheric deposition, wastewater effluents, sludge application, and the breakdown of plastic waste. Due to their properties, compounds like this compound are expected to be strongly adsorbed to the organic matter in soil and sediment. researchgate.net

The determination of phthalate levels in these matrices involves solvent extraction to isolate the compounds from the solid sample. Techniques such as accelerated solvent extraction (ASE), microwave-assisted extraction (MAE), and ultrasonic solvent extraction are employed for this purpose. mui.ac.irfrontiersin.orgnih.gov Following extraction and sample clean-up, analysis is conducted using GC-MS.

Studies have reported the presence of various high molecular weight phthalates, including DiNP and DiDP, in sediments from various global locations. nih.govjohnshopkins.edu However, specific concentration data for this compound remains unreported. Advanced techniques like gas chromatography combined with atmospheric-pressure chemical ionization time-of-flight mass spectrometry (GC–APCI-TOF-MS) have been used to analyze complex isomeric mixtures like DiNP and DiDP in sediment, and could potentially be applied to this compound. nih.gov This method allows for the detection of molecular ions, which helps in distinguishing between different isomeric groups. nih.gov

Biomonitoring of Exposure Markers in Research Models (Excluding Human Clinical Data)

Biomonitoring provides an integrated measure of exposure from all sources by analyzing biomarkers, such as metabolites, in biological samples. For phthalates, which are rapidly metabolized in the body, measuring their urinary metabolites is the preferred method for assessing exposure. nih.govnih.gov Research in animal models is crucial for identifying and validating these biomarkers before they are applied in human studies.

When a phthalate diester enters the body, it is quickly hydrolyzed to its corresponding monoester. nih.gov High molecular weight phthalates, in particular, undergo further oxidative metabolism, where the alkyl side chains are modified by hydroxylation and oxidation. sci-hub.se These secondary, oxidized metabolites are often more specific and abundant than the simple monoester, making them superior biomarkers for exposure assessment. sci-hub.se

The discovery of these novel metabolites is typically carried out in in vivo studies using research models, such as rats. After administering the parent phthalate to the animal, urine and feces are collected and analyzed to identify the resulting metabolic products. For example, studies on DiDP led to the identification of several specific oxidative metabolites that can now be used to assess human exposure to this compound. sci-hub.se A similar approach would be necessary to identify unique and reliable exposure biomarkers for this compound, but such studies have not been published.

Validation of these biomarkers involves developing analytical methods to measure them and demonstrating a clear link between the parent compound exposure and the metabolite levels in biological fluids. nih.gov

Urine is the most common biological matrix for phthalate biomonitoring because metabolite concentrations are typically higher there than in blood, serum, or saliva. nih.govnih.gov The measurement of these polar and often low-concentration metabolites requires highly sensitive and specific analytical techniques.

The gold standard for phthalate metabolite analysis is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govfrontiersin.orgcdc.gov This method involves several key steps:

Enzymatic Deconjugation: Many phthalate metabolites are excreted in a conjugated form (e.g., as glucuronides). An enzyme, such as β-glucuronidase, is used to cleave this bond, releasing the free metabolite for analysis. mui.ac.ir

Sample Clean-up/Extraction: Solid-phase extraction (SPE) is often used to remove interfering substances from the matrix and concentrate the target metabolites. researchgate.net

Chromatographic Separation: The sample extract is injected into an HPLC system, where the different metabolites are separated based on their chemical properties as they pass through a chromatography column. frontiersin.org

Mass Spectrometric Detection: As the separated metabolites exit the HPLC, they are ionized and detected by a tandem mass spectrometer. This detector is highly selective and can accurately quantify specific metabolites even at very low levels (ng/mL). researchgate.net Isotope dilution, which involves adding a stable isotope-labeled version of the analyte to the sample as an internal standard, is used to ensure high accuracy and precision. frontiersin.org

Other advanced techniques include gas chromatography-high-resolution mass spectrometry (GC-HRMS), which can also be used for metabolite identification and quantification, often after a derivatization step to make the polar metabolites more volatile. nih.govfrontiersin.org

Table 3: Analytical Techniques for Phthalate Metabolite Measurement

| Biological Matrix | Primary Analytical Technique | Key Sample Preparation Steps | Detection Principle |

|---|---|---|---|

| Urine | HPLC-MS/MS | Enzymatic deconjugation, Solid-Phase Extraction (SPE) | Quantification based on specific mass transitions of target metabolites. |

| Blood/Serum | HPLC-MS/MS | Protein precipitation, SPE | Lower metabolite concentrations compared to urine. nih.gov |

| Saliva | LC-MS/MS | Dilution, centrifugation | Non-invasive sample collection, but concentrations are very low. |

Correlation between Parent Compound Exposure and Metabolite Excretion Profiles in Model Organisms

Disclaimer: As of the latest available scientific literature, specific metabolic studies focusing solely on this compound are limited. The following data is based on studies of a closely related and structurally similar high-molecular-weight phthalate, Di-isodecyl phthalate (DiDP). Due to their structural similarities, it is scientifically plausible that this compound follows a comparable metabolic pathway. The findings presented here for DiDP in model organisms offer valuable insights into the likely correlation between exposure to this compound and the excretion of its metabolites.